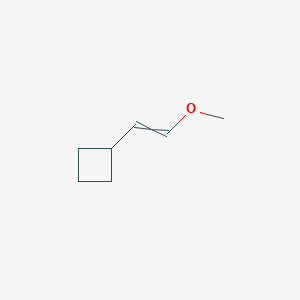
(2-Methoxyethenyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyethenyl)cyclobutane is an organic compound that features a cyclobutane ring with a methoxyethenyl substituent Cyclobutanes are cyclic hydrocarbons with four carbon atoms arranged in a square-like structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethenyl)cyclobutane can be achieved through several methods. One common approach involves the [2 + 2] cycloaddition reaction, where two alkenes react to form the cyclobutane ring. This reaction can be catalyzed by light or specific catalysts to achieve the desired product . Another method involves the intramolecular ring closure of suitable precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale [2 + 2] cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxyethenyl)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxyethenyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated cyclobutane derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Methoxyethenyl)cyclobutane has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to understand its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Methoxyethenyl)cyclobutane involves its interaction with molecular targets through its reactive functional groups. The methoxyethenyl group can participate in various chemical reactions, influencing the compound’s behavior and effects. The pathways involved depend on the specific application and conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane: A simple cyclic hydrocarbon with four carbon atoms.
Methoxyethene: An alkene with a methoxy group attached.
Cyclopentane: A five-membered cyclic hydrocarbon with similar reactivity
Uniqueness
This combination allows for a wide range of chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
90253-03-5 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
2-methoxyethenylcyclobutane |
InChI |
InChI=1S/C7H12O/c1-8-6-5-7-3-2-4-7/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
GXQKSVPQTBHNSQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC=CC1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















